N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine
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Overview
Description
(2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(2-PHENYL-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole ring and a pentanoic acid moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(2-PHENYL-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID typically involves multiple steps, including the formation of the indole ring and the subsequent attachment of the pentanoic acid moiety. Common synthetic routes may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Pentanoic Acid Moiety: This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of an amide bond between the indole derivative and the pentanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(2-PHENYL-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole ring or the pentanoic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(2-PHENYL-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its role as a ligand for certain receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(2-PHENYL-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(2-PHENYL-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID is unique due to its complex structure, which includes both an indole ring and a pentanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H24N4O4 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2R)-5-(carbamoylamino)-2-[[2-(2-phenylindol-1-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H24N4O4/c23-22(30)24-12-6-10-17(21(28)29)25-20(27)14-26-18-11-5-4-9-16(18)13-19(26)15-7-2-1-3-8-15/h1-5,7-9,11,13,17H,6,10,12,14H2,(H,25,27)(H,28,29)(H3,23,24,30)/t17-/m1/s1 |
InChI Key |
YGUBFAWPPZARGU-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)N[C@H](CCCNC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC(CCCNC(=O)N)C(=O)O |
Origin of Product |
United States |
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